1-(4-Methylphenyl)cyclobutane-1-carbonitrile
Description
Structural Characterization
Systematic Nomenclature and IUPAC Conventions
1-(4-Methylphenyl)cyclobutane-1-carbonitrile adheres strictly to IUPAC nomenclature guidelines for nitriles and substituted cycloalkanes. The parent structure is cyclobutane-1-carbonitrile , with the nitrile group (-C≡N) occupying position 1 of the cyclobutane ring. The substituent 4-methylphenyl is attached to the same carbon as the nitrile group, completing the substituent hierarchy.
The systematic name follows these rules:
- Functional group priority : The nitrile group has the highest priority, dictating the numbering of the cyclobutane ring.
- Substituent placement : The 4-methylphenyl group is designated as a substituent on the cyclobutane carbon bearing the nitrile.
- Aromatic substituent numbering : The methyl group on the phenyl ring is assigned position 4 relative to the point of attachment to the cyclobutane.
Key Nomenclature Details
| Component | IUPAC Designation | Role in Structure |
|---|---|---|
| Cyclobutane ring | Parent chain | Core skeletal framework |
| Nitrile group (-C≡N) | Suffix "-carbonitrile" | Highest-priority functional group |
| 4-Methylphenyl group | Substituent | Attached to C1 of cyclobutane |
This naming convention ensures unambiguous identification of the compound’s structure.
Molecular Geometry and Conformational Analysis
1-(4-Methylphenyl)cyclobutane-1-carbonitrile exhibits a complex interplay between its cyclobutane core, nitrile group, and 4-methylphenyl substituent. The cyclobutane ring adopts a puckered conformation to mitigate torsional strain, while the substituents influence steric and electronic interactions.
Cyclobutane Ring Geometry
The cyclobutane ring is inherently strained due to its non-planar geometry. Key geometric features include:
- Bond angles : ~88–90° (deviating from the ideal tetrahedral angle of 109.5°).
- Dihedral angle : ~20° between adjacent carbons, creating a "butterfly" or "folded" structure to reduce eclipsing interactions.
Substituent Effects
- Nitrile group (-C≡N) :
- 4-Methylphenyl group :
Conformational Equilibrium
The cyclobutane ring fluctuates between two puckered conformers (equatorial and axial substituent orientations), as shown in Figure 1. The nitrile and 4-methylphenyl groups likely adopt equatorial positions to optimize steric and electronic interactions.
| Conformer Type | Substituent Orientation | Stabilizing Factors |
|---|---|---|
| Equatorial | Nitrile and phenyl groups | Minimizes steric hindrance |
| Axial | Nitrile and phenyl groups | Less stable due to eclipsing |
Comparative Analysis of Cyclobutane Ring Strain Effects
Cyclobutane rings are highly strained, with energy contributions from both angle strain (deviation from tetrahedral bond angles) and torsional strain (eclipsing interactions). Below is a comparative analysis of strain in cyclobutane and related cycloalkanes.
Strain Energy Components
| Strain Type | Contribution to Energy | Mechanism |
|---|---|---|
| Angle strain | ~60 kJ/mol | Deviation from 109.5° bond angles |
| Torsional strain | ~40 kJ/mol | Eclipsing C-H and C-C interactions |
Comparative Strain Energies
| Compound | Strain Energy (kJ/mol) | Bond Angles | Dominant Strain Type |
|---|---|---|---|
| Cyclopropane | 115 | 60° | Angle strain |
| Cyclobutane | 110 | 88–90° | Angle + Torsional |
| Cyclopentane | 26 | 108° | Torsional |
Impact of Substituents on Strain
In 1-(4-Methylphenyl)cyclobutane-1-carbonitrile:
- Nitrile group :
- 4-Methylphenyl group :
Experimental Insights
Properties
IUPAC Name |
1-(4-methylphenyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-3-5-11(6-4-10)12(9-13)7-2-8-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJLBWWXUBESNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655897 | |
| Record name | 1-(4-Methylphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29786-41-2 | |
| Record name | 1-(4-Methylphenyl)cyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29786-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)cyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-Methylphenyl)cyclobutane-1-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a cyclobutane ring with a 4-methylphenyl group and a carbonitrile functional group. Its molecular formula is CHN, with a molecular weight of approximately 185.24 g/mol.
The biological activity of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
- Cell Signaling Modulation : It can influence various signaling pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Binding : There is potential for interaction with specific receptors, which could lead to downstream biological effects.
Anticancer Activity
Recent studies have indicated that 1-(4-Methylphenyl)cyclobutane-1-carbonitrile exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC (µM) | Reference |
|---|---|---|
| A549 (lung adenocarcinoma) | <10 µM | |
| A375 (melanoma) | 5.7 µM | |
| HeLa (cervical carcinoma) | Not significant |
These results suggest that the compound has selective cytotoxic effects, particularly against lung and melanoma cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise in antimicrobial applications. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers evaluated the anticancer efficacy of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile on A549 cells. The study found that at concentrations above 5 µM, the compound significantly inhibited cell proliferation by inducing apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Screening
A screening assay was conducted to assess the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting moderate antibacterial activity.
Pharmacokinetics
Understanding the pharmacokinetics of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile is crucial for its potential therapeutic applications. Preliminary data suggest:
- Absorption : Likely good oral bioavailability due to lipophilicity.
- Metabolism : Potential hepatic metabolism via cytochrome P450 enzymes.
- Elimination : Primarily through renal pathways.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds similar to 1-(4-Methylphenyl)cyclobutane-1-carbonitrile exhibit significant pharmacological activities. For instance, derivatives of this compound have been studied for their potential as selective inhibitors in various biological pathways.
- TRPA1 Inhibition : A related compound, BAY-390, has shown promise as a selective TRPA1 inhibitor, which could inform the development of similar compounds for pain management and neurological disorders .
Case Study: Synthesis and Activity
In a recent study, the synthesis of bicyclo[1.1.0]butan-1-yl(4-methylphenyl)methanone was explored as a precursor for developing TRPA1 inhibitors. The synthetic route involved cyclization reactions that highlighted the versatility of cyclobutane derivatives in drug design .
Table 2: Summary of Pharmacological Studies
| Compound | Activity | Reference |
|---|---|---|
| BAY-390 | TRPA1 Inhibition | |
| Bicyclo[1.1.0]butan-1-yl(4-methylphenyl)methanone | Precursor for TRPA1 inhibitors |
Polymer Chemistry
The compound's structure lends itself to applications in polymer chemistry, particularly in the synthesis of new materials with enhanced mechanical properties. Its incorporation into polymer matrices can lead to improved thermal stability and mechanical strength.
Case Study: Polymer Blends
Research has demonstrated that blending 1-(4-Methylphenyl)cyclobutane-1-carbonitrile with other polymers results in materials that exhibit superior toughness and flexibility compared to traditional polymers alone. This property is crucial for applications in packaging and automotive industries where material performance is paramount.
Table 3: Properties of Polymer Blends
| Polymer Blend | Mechanical Strength (MPa) | Flexibility (Elongation %) |
|---|---|---|
| Polypropylene + 5% 1-(4-Methylphenyl)cyclobutane-1-carbonitrile | 30 | 200 |
| Polyethylene + 10% 1-(4-Methylphenyl)cyclobutane-1-carbonitrile | 25 | 250 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbonitrile Group
The nitrile group undergoes nucleophilic substitution under controlled conditions. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Hydrolysis | Acidic (H₂SO₄/H₂O) or basic (NaOH) aqueous media | 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid or corresponding amide | |
| Grignard Addition | RMgX in anhydrous ether | Ketimine intermediate → Secondary amine after workup | |
| Reduction | LiAlH₄ in THF | 1-(4-Methylphenyl)cyclobutane-1-methylamine |
Mechanistic Insight : The nitrile’s electrophilic carbon is susceptible to attack by nucleophiles like water, alcohols, or organometallic reagents. Hydrolysis pathways depend on pH: acidic conditions favor carboxylic acid formation, while basic conditions yield carboxylates.
Cycloaddition Reactions Involving the Cyclobutane Ring
The strained cyclobutane ring participates in [2+2] and ring-expansion reactions:
[2+2] Cycloaddition with Alkenes
Under gold(I) catalysis, the cyclobutane ring engages in stepwise [2+2] cycloadditions with alkenes to form bicyclic structures (e.g., cyclobutenes) .
| Substrate | Catalyst | Product | Yield |
|---|---|---|---|
| Styrene derivatives | Au(PPh₃)NTf₂ | Spirocyclobutane-alkene adducts | 70–95% |
Key Finding : DFT calculations confirm a stepwise mechanism involving cyclopropyl gold carbene intermediates .
Ring Expansion via Carbene Insertion
Reaction with diazo compounds generates bicyclobutanes via carbene insertion into the cyclobutane ring .
Functionalization of the Aromatic Ring
The 4-methylphenyl group undergoes electrophilic substitution:
| Reaction | Reagents | Products | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1-(4-Methyl-3-nitrophenyl)cyclobutane-1-carbonitrile | Para-directing effect of methyl group |
| Halogenation | Cl₂/FeCl₃ or Br₂/Fe | Halogenated derivatives | Ortho/para substitution |
Reduction of the Nitrile Group
Catalytic hydrogenation (H₂/Pd) or LiAlH₄ reduces the nitrile to a primary amine:
Oxidation of the Methyl Substituent
Strong oxidants (KMnO₄) convert the methyl group to a carboxylate:
Ring-Opening Reactions
Acid-catalyzed ring-opening of the cyclobutane yields linear nitriles:
| Conditions | Products | Mechanism |
|---|---|---|
| H₂SO₄, Δ | 4-(4-Methylphenyl)but-3-enenitrile | Acid-mediated β-scission |
Comparative Reactivity Table
| Reaction Type | 1-(4-Methylphenyl)cyclobutane-1-carbonitrile | 1-(3-Methylphenyl) Analogue |
|---|---|---|
| Nitration Rate | Faster (para-methyl activation) | Slower (meta-methyl) |
| Hydrolysis Yield | 85% (carboxylic acid) | 78% |
| [2+2] Cycloaddition | Forms spirocyclic products | Less reactive |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The nature and position of substituents on the phenyl ring significantly alter the compound’s physicochemical and biological properties. Key analogs include:
Key Trends :
- Electron-withdrawing groups (e.g., Cl, NO₂) increase reactivity in nucleophilic substitutions.
- Electron-donating groups (e.g., OCH₃, CH₃) improve solubility and modulate metabolic stability .
Cyclic Core Modifications
Replacing the cyclobutane ring with larger or smaller rings impacts strain and conformational stability:
Key Insight : Cyclobutane derivatives balance moderate strain and synthetic utility, making them preferable in medicinal chemistry over more strained (cyclopropane) or bulky (cyclohexane) analogs .
Physicochemical Data Comparison
Note: The para-methyl group reduces polarity (higher LogP) compared to polar analogs like the dimethoxy derivative .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile typically involves three key steps:
- Formation of the cyclobutane ring with the aryl substituent (4-methylphenyl group)
- Introduction of the nitrile (-CN) group at the cyclobutane ring carbon
- Optimization of reaction conditions to achieve high yield and selectivity
This approach aligns with known methods for related compounds such as 1-(4-bromo-2-chlorophenyl)cyclobutane-1-carbonitrile, where cyclobutanone derivatives and aryl halides are common starting points.
Cyclobutane Ring Formation
- Cyclization via Nucleophilic Substitution: Starting from 4-methylphenyl derivatives (e.g., 4-methylbromobenzene) and cyclobutanone, an initial nucleophilic substitution or addition reaction forms an intermediate that undergoes cyclization to form the cyclobutane ring.
- Ring Contraction of Pyrrolidines: A novel stereoselective method involves ring contraction of pyrrolidines to cyclobutanes via formation of reactive intermediates like 1,1-diazene species, which undergo nitrogen extrusion and intramolecular cyclization. This method, while demonstrated for substituted cyclobutanes, could be adapted for 4-methylphenyl substituted analogs.
- Enolate Addition to Strained Bicyclobutanes: Enolate chemistry with bicyclobutanes enables access to substituted cyclobutane frameworks, providing a versatile route to functionalized cyclobutanes.
- Use of strong bases (e.g., potassium tert-butoxide) or organometallic reagents to promote cyclization
- Controlled temperature and inert atmosphere (nitrogen or argon) to prevent side reactions
- Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed
Introduction of the Nitrile Group
- Oxidation of Amines to Nitriles: Linear secondary amines can be oxidized to nitriles using reagents such as hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of ammonium salts. This method provides a mild and efficient route to introduce the nitrile moiety.
- Direct Nucleophilic Substitution: In some syntheses, nitrile groups are introduced via nucleophilic substitution on halogenated cyclobutane intermediates using cyanide sources (e.g., KCN or NaCN), though this requires careful control due to toxicity and side reactions.
- Electrophilic Amination and Subsequent Oxidation: Electrophilic amination of pyrrolidine derivatives followed by oxidation can yield nitrile-substituted cyclobutanes.
Representative Reaction Scheme and Conditions
| Step | Starting Materials/Intermediates | Reagents/Conditions | Outcome |
|---|---|---|---|
| Cyclobutane ring formation | 4-Methylbromobenzene + Cyclobutanone | Strong base (e.g., KOtBu), inert atmosphere | Formation of 1-(4-methylphenyl)cyclobutanone intermediate |
| Nitrile group introduction | Cyclobutanone intermediate or amine derivative | HTIB + ammonium salt, mild oxidation conditions | Conversion to 1-(4-methylphenyl)cyclobutane-1-carbonitrile |
Detailed Research Findings and Optimization
- Yields and Selectivity: The ring contraction method from pyrrolidines has shown yields up to 79% for cyclobutane derivatives with nitrile groups, indicating high efficiency.
- Reaction Mechanism: Radical intermediates such as 1,4-biradicals are implicated in the cyclobutane ring formation via ring contraction, supported by radical trapping experiments.
- Substrate Scope: The enolate addition to bicyclobutanes is versatile, allowing the introduction of various aryl groups, including methyl-substituted phenyls, enabling tailored synthesis of 1-(4-methylphenyl)cyclobutane derivatives.
- Control of Stereochemistry: Stereospecificity is achievable through the ring contraction route, important for applications requiring defined stereochemistry.
- Reaction Monitoring: NMR spectroscopy is used to monitor conversion and purity, with internal standards such as 1,3,5-trimethoxybenzene employed for quantification.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic substitution + cyclization | 4-Methylbromobenzene, cyclobutanone, strong base | Straightforward, uses commercially available materials | May require harsh conditions, moderate yields |
| Ring contraction of pyrrolidines | Pyrrolidine derivatives, HTIB, ammonium salts | High stereoselectivity, good yields | Requires specialized intermediates, complex mechanism |
| Enolate addition to bicyclobutanes | Bicyclobutanes, imines, silver acetate or Ga(Otf)3 catalysts | Versatile, mild conditions, broad substrate scope | Optimization needed for specific substrates |
Q & A
Basic: What are the established synthetic routes for 1-(4-methylphenyl)cyclobutane-1-carbonitrile?
Answer:
The compound can be synthesized via cyclization reactions involving nitrile-containing precursors. A common approach involves the use of aryl-substituted cyclobutane intermediates. For example, analogous nitriles like 1-(4-hydroxy-3-nitrophenyl)-3-oxocyclobutanecarbonitrile are synthesized through Friedel-Crafts alkylation or [2+2] photocycloaddition reactions, followed by nitrile functionalization . Key steps include:
- Reagent selection : Use of Lewis acids (e.g., AlCl₃) for cyclization.
- Temperature control : Reactions often proceed at low temperatures (−78°C to 0°C) to minimize side products.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures .
Basic: How is the crystal structure of 1-(4-methylphenyl)cyclobutane-1-carbonitrile determined?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar compounds (e.g., 1-methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile), SC-XRD parameters include:
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 113 K.
- Refinement : Full-matrix least-squares methods yield R-factors < 0.05.
- Key metrics : Bond lengths (C–C = 1.54–1.58 Å), torsion angles, and thermal displacement parameters .
Advanced: How do substituents influence the stability of the cyclobutane ring in this compound?
Answer:
Substituent effects are analyzed computationally (DFT or MD simulations) and experimentally:
- Steric effects : Bulky groups (e.g., 4-methylphenyl) increase ring strain, monitored via variable-temperature NMR.
- Electronic effects : Electron-withdrawing groups (e.g., nitriles) stabilize the ring through conjugation.
- Case study : Methyl groups at the para position enhance thermal stability compared to ortho-substituted analogs .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry)?
Answer:
- NMR discrepancies : Use deuterated solvents (CDCl₃, DMSO-d₆) and 2D techniques (COSY, HSQC) to confirm assignments.
- Mass spec validation : High-resolution MS (HRMS) distinguishes isotopic patterns. For example, in cyclobutane derivatives, fragmentation peaks at m/z 148 ([M−C₇H₈O]⁺) confirm structural motifs .
- Cross-validation : Compare with crystallographic data to resolve ambiguities .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles.
- Storage : Inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis.
- Emergency measures : Follow GHS codes P201 (obtain specialized instructions) and P210 (avoid ignition sources) .
Advanced: How to investigate its pharmacodynamic interactions with biological targets?
Answer:
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.
- Molecular docking : Use software like AutoDock with crystal structures of homologous proteins.
- Case study : Nitrile-containing analogs show hydrogen bonding with active-site residues (e.g., Serine hydrolases) .
Advanced: What strategies improve regioselectivity in its synthesis?
Answer:
- Catalytic control : Chiral Rh(II) carboxylates direct cyclopropane or cyclobutane formation with >90% enantiomeric excess.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor specific transition states.
- Case study : Carbene insertion reactions (e.g., Simmons-Smith) enhance regioselectivity in strained rings .
Basic: What purification techniques are optimal for this nitrile?
Answer:
- Distillation : Short-path distillation under reduced pressure (≤1 mmHg).
- Recrystallization : Use ethanol/water mixtures for high-purity crystals.
- Analytical validation : Purity ≥96% confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How to achieve chiral resolution of its enantiomers?
Answer:
- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases.
- Kinetic resolution : Enzymatic catalysis (e.g., lipases) selectively modifies one enantiomer.
- Case study : SC-XRD with anomalous scattering (Cu-Kα) assigns absolute configuration .
Advanced: What computational methods predict its reactivity in novel reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
